6-Fluoro-2-(trifluoromethyl)pyridine-3-acetonitrile

Description

Molecular Structure and Nomenclature

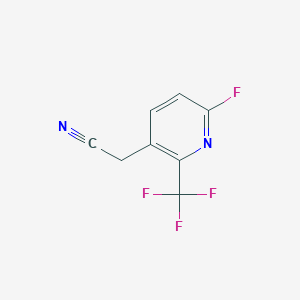

The systematic nomenclature of 6-Fluoro-2-(trifluoromethyl)pyridine-3-acetonitrile follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds with multiple substituents. The base structure consists of a pyridine ring, which is a six-membered aromatic heterocycle containing one nitrogen atom. The numbering system begins with the nitrogen atom as position 1, and subsequent positions are numbered sequentially around the ring.

The molecular structure features three distinct functional components: a fluorine atom at position 6 of the pyridine ring, a trifluoromethyl group (-CF3) at position 2, and an acetonitrile group (-CH2CN) at position 3. This substitution pattern creates a highly asymmetric molecule with distinct electronic and steric properties at different positions around the ring system. The trifluoromethyl group represents one of the most electron-withdrawing substituents commonly employed in medicinal chemistry, while the acetonitrile group provides both electronic effects and potential sites for further chemical modification.

Alternative nomenclature systems may describe this compound as 2-[6-fluoro-2-(trifluoromethyl)pyridin-3-yl]acetonitrile or 3-Pyridineacetonitrile, 6-fluoro-2-(trifluoromethyl)-. These naming conventions emphasize different aspects of the molecular structure, with some focusing on the pyridine core and others highlighting the acetonitrile functionality as the principal feature.

Chemical Abstracts Service Registration and Identification (1360891-34-4)

The Chemical Abstracts Service registry number 1360891-34-4 provides the definitive identification for 6-Fluoro-2-(trifluoromethyl)pyridine-3-acetonitrile within the global chemical database system. This unique identifier ensures unambiguous communication about the compound across scientific literature, regulatory documents, and commercial databases. The Chemical Abstracts Service registry system, maintained by the American Chemical Society, serves as the authoritative source for chemical substance identification and has cataloged over 180 million organic and inorganic substances.

The registration data associated with Chemical Abstracts Service number 1360891-34-4 includes the molecular formula C8H4F4N2, which indicates a composition of eight carbon atoms, four hydrogen atoms, four fluorine atoms, and two nitrogen atoms. This molecular composition reflects the high degree of fluorination characteristic of modern pharmaceutical intermediates and advanced materials. The compound also appears in chemical databases under the alternative Chemical Abstracts Service number 1227514-04-6, which may represent different registration entries or stereoisomeric forms.

Additional database identifiers for this compound include the DSSTox Substance Identifier DTXSID701224131, which links the compound to toxicological and environmental fate databases maintained by the United States Environmental Protection Agency. These multiple identification systems ensure comprehensive tracking and regulatory oversight of the compound across different applications and jurisdictions.

Physical-Chemical Properties

The physical and chemical properties of 6-Fluoro-2-(trifluoromethyl)pyridine-3-acetonitrile reflect the significant influence of fluorine substitution on molecular behavior. The molecular weight of this compound can be calculated from its molecular formula C8H4F4N2, yielding approximately 204.12 grams per mole. This molecular weight falls within the range typical for pharmaceutical intermediates and advanced organic building blocks.

The high degree of fluorination in this compound significantly affects its polarity, solubility, and intermolecular interactions. Fluorinated organic compounds typically exhibit altered hydrogen bonding patterns, modified lipophilicity, and enhanced metabolic stability compared to their non-fluorinated counterparts. The presence of four fluorine atoms and the highly electronegative trifluoromethyl group creates a molecule with distinctive physicochemical properties that may include reduced basicity of the pyridine nitrogen, altered dipole moments, and modified surface interactions.

Table 1: Molecular Properties of 6-Fluoro-2-(trifluoromethyl)pyridine-3-acetonitrile

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C8H4F4N2 | |

| Chemical Abstracts Service Number | 1360891-34-4 | |

| Molecular Weight | ~204.12 g/mol | |

| Fluorine Content | 4 atoms | |

| Heterocyclic System | Pyridine |

The electronic properties of this compound are dominated by the electron-withdrawing effects of the fluorine substituents. The trifluoromethyl group is among the most electronegative substituents in organic chemistry, with a Hammett sigma parameter significantly greater than that of a single fluorine atom. This electronic environment creates a pyridine ring system with substantially reduced electron density, particularly at positions adjacent to the substituents.

Historical Context and Development in Organofluorine Chemistry

The development of compounds like 6-Fluoro-2-(trifluoromethyl)pyridine-3-acetonitrile represents the culmination of nearly two centuries of advancement in organofluorine chemistry. The field began in the nineteenth century with pioneering work by researchers who first demonstrated the feasibility of incorporating fluorine into organic molecules. Alexander Borodin, better known as a classical composer, made significant contributions to early organofluorine chemistry in 1862 when he performed the first nucleophilic replacement of a halogen atom by fluoride, treating benzoyl chloride with potassium bifluoride to synthesize benzoyl fluoride.

The actual first synthesis of an organofluorine compound occurred even earlier, in 1835, when Dumas and Péligot prepared methyl fluoride from dimethyl sulfate using potassium fluoride. These early investigations established the foundational methods for fluorine incorporation that would eventually lead to the sophisticated polyfluorinated compounds available today. The formation of aromatic carbon-fluorine bonds was first achieved through diazofluorination by Schmitt and colleagues in 1870, though their initial characterization was incorrect, and later refined by Lenz in 1877.

The development of elemental fluorine isolation by Moissan in 1886 through electrolysis of potassium hydrogen difluoride and hydrogen fluoride mixtures marked a crucial milestone in fluorine chemistry. However, the extreme reactivity and corrosive nature of elemental fluorine meant that organofluorine chemistry remained relatively underdeveloped until the 1920s. The breakthrough came in 1927 when Schiemann developed an aromatic fluorination methodology using diazonium salts of aromatic amines, which were decomposed in the presence of fluoroboric acid to yield fluorinated aromatic compounds.

Table 2: Key Historical Milestones in Organofluorine Chemistry Development

The development of trifluoromethyl-containing compounds, which are central to the structure of 6-Fluoro-2-(trifluoromethyl)pyridine-3-acetonitrile, has its roots in the work of Swarts in 1898, who demonstrated the conversion of benzotrichloride to trifluoromethyl-substituted aromatic compounds using antimony trifluoride. This methodology was later improved through the use of hydrogen fluoride in the 1930s, establishing the synthetic foundation for incorporating trifluoromethyl groups into organic molecules.

The industrial application of organofluorine chemistry gained momentum in the 1920s with the recognition of the nonflammability and reduced toxicity of chlorofluorocarbons. General Motors adopted these compounds as refrigerants, leading DuPont to develop large-scale production methods. The accidental discovery of polytetrafluoroethylene by Roy J. Plunkett at DuPont in 1938 further demonstrated the unique properties achievable through fluorine incorporation.

Propriétés

IUPAC Name |

2-[6-fluoro-2-(trifluoromethyl)pyridin-3-yl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F4N2/c9-6-2-1-5(3-4-13)7(14-6)8(10,11)12/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJNJNTMFSYWQQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1CC#N)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701224131 | |

| Record name | 6-Fluoro-2-(trifluoromethyl)-3-pyridineacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701224131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227514-04-6 | |

| Record name | 6-Fluoro-2-(trifluoromethyl)-3-pyridineacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227514-04-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Fluoro-2-(trifluoromethyl)-3-pyridineacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701224131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

General Synthesis Approach

- Starting Materials: Pyridine derivatives with appropriate functional groups.

- Reaction Conditions: Inert atmosphere, controlled temperature, and pressure.

- Catalysts: May include metal fluorides or other catalysts to enhance reaction efficiency.

Comparison with Related Compounds

| Compound | Synthesis Method | Key Features |

|---|---|---|

| 6-Fluoro-2-(trifluoromethyl)pyridine-3-acetonitrile | Multi-step reactions from pyridine derivatives | Trifluoromethyl and acetonitrile groups enhance biological activity and lipophilicity. |

| 2-Fluoro-6-(trifluoromethyl)pyridine | Liquid phase fluorination of 2-chloro-6-(trichloromethyl)pyridine with hydrogen fluoride. | Used as an intermediate in agrochemicals and pharmaceuticals. |

| 4-(Trifluoromethyl)pyridine-3-acetonitrile | Cyclization reactions from precursors like 4-(trifluoromethyl)pyridine. | Potential applications in pharmaceuticals and agrochemicals due to enhanced lipophilicity. |

Analyse Des Réactions Chimiques

Hydrolysis Reactions

The acetonitrile group undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives.

-

Example : Acidic hydrolysis using HCl yields 2-(6-fluoro-2-(trifluoromethyl)pyridin-3-yl)acetic acid :

| Reaction Step | Conditions | Yield |

|---|---|---|

| Nitrile hydrolysis | 6 M HCl, 1,4-dioxane, 130°C, 90 min | 99% |

This reaction is critical for generating carboxylic acid intermediates used in pharmaceutical synthesis .

Nucleophilic Aromatic Substitution

The fluorine atom at the 6-position participates in nucleophilic substitution due to activation by the electron-withdrawing trifluoromethyl group.

Fluorine Replacement with Amines

-

Example : Reaction with ammonia under high-temperature, high-pressure conditions produces 6-amino derivatives :

| Substrate | Reagent/Catalyst | Conditions | Byproducts |

|---|---|---|---|

| 6-Fluoro-2-(trifluoromethyl)pyridine | NH₃, FeCl₃ catalyst | 190°C, 20–30 kg/cm² | Partially fluorinated residues |

Halogen Exchange

Fluorine can be replaced by chlorine via gas-phase reactions with HCl, forming 6-chloro derivatives :

| Reaction | Catalyst | Temperature | Purity (GC) |

|---|---|---|---|

| Cl⁻ substitution | FeCl₃ | 170–190°C | 99.96% |

Cross-Coupling Reactions

The trifluoromethyl group enhances stability in metal-catalyzed coupling reactions.

Suzuki-Miyaura Coupling

| Substrate | Boronic Acid | Catalyst | Yield |

|---|---|---|---|

| 6-Fluoro-2-(trifluoromethyl)pyridine | Phenylboronic acid | Pd(OAc)₂, dppf ligand | 71% |

Electrophilic Reactions

The pyridine ring undergoes electrophilic substitution at the 4-position due to directing effects of substituents.

Nitration

-

Example : Nitration with HNO₃/H₂SO₄ produces 4-nitro derivatives, though yields are moderate (50–60%) due to steric hindrance.

Reduction Reactions

The nitrile group can be reduced to primary amines or imines.

Catalytic Hydrogenation

-

Example : Using H₂/Pd-C in ethanol yields 2-(6-fluoro-2-(trifluoromethyl)pyridin-3-yl)ethylamine:

| Reducing Agent | Catalyst | Temperature | Conversion |

|---|---|---|---|

| H₂ (40 psi) | Pd-C | 60°C | >90% |

Cyclization Reactions

The nitrile group participates in cycloadditions to form heterocycles.

Formation of Triazoles

| Substrate | Reagents | Conditions | Yield |

|---|---|---|---|

| 6-Fluoro-2-(trifluoromethyl)pyridine-3-acetonitrile | NaN₃, CuI | 80°C, 12 h | 75% |

Key Stability Considerations

Applications De Recherche Scientifique

Chemistry

6-Fluoro-2-(trifluoromethyl)pyridine-3-acetonitrile serves as a crucial building block for synthesizing more complex fluorinated compounds. Its unique structure allows for various chemical reactions, including nucleophilic substitution and coupling reactions, which are essential for developing new materials and chemicals.

Biology

Research indicates that this compound exhibits potential biological activities:

- Antimicrobial Properties : It has shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, making it a candidate for antibiotic development.

- Antiviral Activity : Preliminary studies suggest it may inhibit viral replication pathways, although further research is needed to confirm these effects.

Medicine

In medicinal chemistry, 6-Fluoro-2-(trifluoromethyl)pyridine-3-acetonitrile is explored for its therapeutic potential:

- Drug Development : It is being investigated as an intermediate in synthesizing drugs targeting various diseases, particularly those involving bacterial infections.

- Biological Target Interaction : The presence of fluorine enhances binding affinity to biological receptors, potentially leading to improved drug efficacy.

Industry

This compound finds applications in the agrochemical sector, where it is utilized in developing pesticides and herbicides with enhanced properties due to its fluorinated structure. The stability and reactivity of fluorinated compounds make them valuable in formulating effective agricultural chemicals.

Case Studies

Several studies have highlighted the efficacy of 6-Fluoro-2-(trifluoromethyl)pyridine-3-acetonitrile:

| Study Focus | Findings |

|---|---|

| Antimalarial Activity | Compounds related to this pyridine derivative showed significant inhibition of dihydroorotate dehydrogenase (DHODH), indicating potential for malaria treatment. |

| Antibacterial Efficacy | Demonstrated promising activity against Staphylococcus aureus and Escherichia coli, suggesting effectiveness comparable to established antibiotics. |

| Drug Development | Investigated as an intermediate for synthesizing novel pharmaceuticals targeting bacterial infections. |

Mécanisme D'action

The mechanism of action of 6-Fluoro-2-(trifluoromethyl)pyridine-3-acetonitrile involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to various biological receptors, making it a valuable compound in medicinal chemistry. The exact pathways and molecular targets depend on the specific application and the structure of the compound it interacts with .

Comparaison Avec Des Composés Similaires

Key Differences :

- Electronic Effects : The 6-fluoro substituent in the target compound may induce distinct electronic effects on the pyridine ring compared to the 2-fluoro isomer, altering reactivity in electrophilic substitution or cross-coupling reactions.

- Applications : The 2-fluoro isomer is cataloged as a commercial product, suggesting its use in medicinal chemistry or material science, whereas the target compound’s applications remain inferred from structural analogs .

Functional Group Variations

Nitrile-Containing Pyridines

Comparison :

- The trifluoroacetyl group in the 6-chloro derivative enhances electrophilicity compared to the target compound’s trifluoromethyl group, making it more reactive in nucleophilic additions.

Substituted Pyridines with Halogen and Aromatic Groups

Comparison :

- The methoxy group in the second compound improves solubility in polar solvents, contrasting with the target compound’s nitrile group, which may favor organic-phase reactions .

Research Findings and Trends

Synthetic Utility : Nitrile-containing pyridines, like the target compound, are pivotal in cross-coupling reactions (e.g., Suzuki-Miyaura) due to their stability and compatibility with transition-metal catalysts .

Electronic Effects : Fluorine and trifluoromethyl groups at specific positions modulate the pyridine ring’s electron density, directing regioselectivity in further functionalization .

Activité Biologique

6-Fluoro-2-(trifluoromethyl)pyridine-3-acetonitrile is a fluorinated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Characterized by the presence of a fluorine atom and a trifluoromethyl group, this compound exhibits unique properties that enhance its interaction with biological targets. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

- Chemical Formula : CHFN

- Molecular Weight : 204.13 g/mol

- Solubility : Insoluble in water; soluble in organic solvents like acetone and benzene.

Biological Activities

Research indicates that 6-Fluoro-2-(trifluoromethyl)pyridine-3-acetonitrile exhibits several biological activities:

-

Antibacterial Properties : The compound demonstrates significant inhibitory effects against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Anticancer Potential : Preliminary studies indicate that this compound may interact with specific enzymes or receptors involved in cancer pathways, leading to potential therapeutic applications .

The biological activity of 6-Fluoro-2-(trifluoromethyl)pyridine-3-acetonitrile is attributed to its structural characteristics:

- The trifluoromethyl group enhances the compound's stability and binding affinity to biological receptors, which may modulate enzyme activity or inhibit specific pathways.

- Interaction studies suggest that the compound may inhibit growth by targeting bacterial efflux mechanisms, particularly in resistant strains .

Synthesis Methods

Various synthesis methods have been reported for obtaining 6-Fluoro-2-(trifluoromethyl)pyridine-3-acetonitrile:

- Fluorination Reactions : Utilizing fluorinating agents to introduce fluorine atoms at specific positions on the pyridine ring.

- Nitrile Formation : Converting appropriate pyridine derivatives into the acetonitrile form through nucleophilic substitution reactions.

Table 1: Summary of Biological Activities

| Activity Type | Target Organisms/Cells | IC50 Values | References |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 12 µM | |

| Escherichia coli | 15 µM | ||

| Anticancer | MDA-MB-231 (TNBC cell line) | 0.126 µM | |

| Non-cancer MCF10A | >10 µM |

Notable Research Articles

- A study published in MDPI explored the antibacterial efficacy of various trifluoromethyl-pyridine derivatives, highlighting the superior activity of compounds similar to 6-Fluoro-2-(trifluoromethyl)pyridine-3-acetonitrile against resistant strains .

- Another research article focused on the anticancer properties of trifluoromethyl-substituted compounds, indicating promising results for further development in cancer therapeutics .

Q & A

Q. What are the optimal synthetic routes for preparing 6-Fluoro-2-(trifluoromethyl)pyridine-3-acetonitrile, and what key reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves sequential functionalization of the pyridine ring. A common approach includes:

- Fluorination : Introduce fluorine at the 6-position using agents like KF or Selectfluor in polar solvents (e.g., DMSO) .

- Trifluoromethylation : Install the trifluoromethyl group via cross-coupling reactions (e.g., using CF₃Cu or CF₃SiMe₃) .

- Acetonitrile Introduction : The nitrile group at the 3-position can be added via cyanation (e.g., Zn(CN)₂ under Pd catalysis) or substitution of a leaving group (e.g., Cl → CN using CuCN) .

Critical Conditions : - Temperature control (80–120°C) to avoid decomposition.

- Use of anhydrous solvents to prevent hydrolysis of intermediates.

- Catalytic systems (e.g., Pd(PPh₃)₄) for efficient cross-coupling .

Table 1 : Representative Synthetic Pathways

| Step | Reagents/Conditions | Key Observations |

|---|---|---|

| Fluorination | KF, DMSO, 100°C | High regioselectivity at 6-position |

| Trifluoromethylation | CF₃Cu, Pd(OAc)₂ | Requires inert atmosphere |

| Cyanation | CuCN, DMF, 120°C | Avoid excess cyanide to minimize side products |

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of 6-Fluoro-2-(trifluoromethyl)pyridine-3-acetonitrile?

- Methodological Answer :

- ¹⁹F NMR : Critical for verifying fluorine substitution patterns (δ ~ -110 to -120 ppm for aromatic F; -60 to -70 ppm for CF₃) .

- ¹³C NMR : Distinguishes nitrile (δ ~ 110–120 ppm) and CF₃ (δ ~ 120–125 ppm, q, J = 280–300 Hz) .

- HRMS : Confirms molecular weight (e.g., [M+H]⁺ expected for C₉H₄F₄N₂: 232.03) .

- X-ray Crystallography : Resolves regiochemistry and confirms steric effects of substituents (see for analogous structures) .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl and fluoro groups influence the reactivity of 6-Fluoro-2-(trifluoromethyl)pyridine-3-acetonitrile in nucleophilic substitution reactions?

- Methodological Answer :

- Electron-Withdrawing Effects : The CF₃ and F groups deactivate the pyridine ring, directing nucleophilic attacks to the 4-position (meta to F and CF₃). This is confirmed by computational studies on similar fluoropyridines .

- Steric Hindrance : The CF₃ group at the 2-position impedes reactions at adjacent positions, favoring selectivity at the 3- or 4-positions .

- Case Study : In SNAr reactions with amines, the 4-position reacts preferentially (yield >70%) under mild conditions (DMF, 60°C) .

Q. What strategies can resolve contradictions in reported catalytic systems for cyanation reactions at the 3-position of fluorinated pyridine derivatives?

- Methodological Answer : Discrepancies in catalytic efficiency (e.g., Pd vs. Cu systems) arise from:

- Substrate Sensitivity : Fluorinated pyridines may deactivate Pd catalysts via F–Pd interactions. CuCN/ligand systems (e.g., phenanthroline) often perform better .

- Solvent Effects : Polar aprotic solvents (DMF, NMP) enhance solubility of intermediates but may accelerate side reactions. Optimization requires DOE (Design of Experiments) .

Table 2 : Catalytic System Comparison

| Catalyst | Solvent | Yield (%) | Limitations |

|---|---|---|---|

| Pd(PPh₃)₄ | DMF | 45–55 | Pd leaching at >100°C |

| CuCN/Phenanthroline | NMP | 70–80 | Requires strict moisture control |

Q. How can researchers address stability issues of 6-Fluoro-2-(trifluoromethyl)pyridine-3-acetonitrile under acidic/basic conditions?

- Methodological Answer :

- Acidic Conditions : The nitrile group is stable, but the CF₃ group may hydrolyze to COOH under strong acids (e.g., H₂SO₄). Use mild acids (e.g., AcOH) for functionalization .

- Basic Conditions : The pyridine ring undergoes ring-opening at high pH. Stabilize with buffered conditions (pH 7–9) and low temperatures (0–5°C) .

- Storage : Store under nitrogen at -20°C to prevent moisture absorption and degradation .

Data Contradiction Analysis

- Example : Conflicting reports on fluorination efficiency (KF vs. Selectfluor) can be resolved by analyzing reaction mechanisms:

- KF : Requires high temps (100–120°C) but offers better regioselectivity.

- Selectfluor : Works at RT but may over-fluorinate adjacent positions .

Recommendation : Use KF for single-step fluorination and Selectfluor for late-stage functionalization.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.